![molecular formula C24H22N4O3 B3000546 N-(3,4-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1251570-99-6](/img/structure/B3000546.png)
N-(3,4-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22N4O3 and its molecular weight is 414.465. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Oxadiazoles
Research by Potkin et al. (2009) explored the synthesis of 5-substituted 1,2,4-oxadiazoles, which are structurally related to the chemical . These compounds were synthesized from oxazole-3-carbonitrile and amide oxime, highlighting methods for generating similar oxadiazoles (Potkin, Petkevich, & Kurman, 2009).
Heterocyclic Synthesis
Karpina et al. (2019) developed a method for synthesizing 1,2,4-triazolo[4,3-a]pyridine-3-yl]acetamides, including variants with 1,2,4-oxadiazole cycles. This work is relevant for understanding the synthesis pathways of similar heterocyclic compounds (Karpina, Kovalenko, Kovalenko, Zaremba, Silin, & Langer, 2019).
Mononuclear Heterocyclic Rearrangement
Potkin et al. (2012) described transformations of 5-arylisoxazole-3-carboxylic acids into 1,2,5-oxadiazoles. Their research can provide insights into the structural transformations relevant to similar heterocyclic compounds (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Novel Heterocyclic Compounds
Kumar and Mashelker (2007) explored the synthesis of new 1,2,4-oxadiazole compounds containing pyranopyridine. This research adds to the understanding of the synthesis and potential applications of complex heterocyclic systems (Kumar & Mashelker, 2007).
Biological and Pharmacological Properties
Antimicrobial Activity
Desai and Vaja (2018) synthesized N-substituted derivatives of 1,3,4-oxadiazoles and evaluated their antimicrobial properties. This study is relevant for assessing the potential biological applications of similar compounds (Desai & Vaja, 2018).
Cytotoxic Activity
Moghadam and Amini (2018) investigated the cytotoxic activity of a novel compound structurally similar to the queried chemical, providing insights into potential anticancer properties (Moghadam & Amini, 2018).
Antibacterial Study
Khalid et al. (2016) synthesized and tested the antibacterial activity of N-substituted derivatives of 1,3,4-oxadiazoles. This study contributes to the understanding of the antibacterial potential of similar compounds (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, Afzal, 2016).
Anti-Bacterial and Hemolytic Activity
Gul et al. (2017) researched the synthesis, antimicrobial evaluation, and hemolytic activity of 1,3,4-oxadiazole derivatives. Their findings are relevant for assessing the antimicrobial and safety profiles of similar compounds (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, Subhani, 2017).
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15-10-11-18(13-17(15)3)25-21(29)14-28-12-6-9-20(24(28)30)23-26-22(27-31-23)19-8-5-4-7-16(19)2/h4-13H,14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAFUCWMCCBESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.